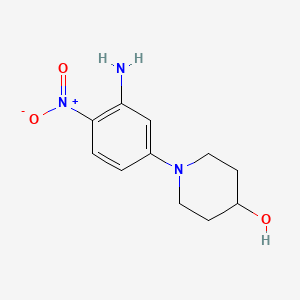

4-Piperidinol, 1-(3-amino-4-nitrophenyl)-

Übersicht

Beschreibung

“4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is a compound with the linear formula C11H14N2O3 . It is a derivative of 4-Piperidinol, which has the molecular formula C5H11NO . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-”, has been a subject of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The piperidinol ring is in a chair conformation . The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system . The molecular stacking allows hydrogen bonding between the piperidinol hydroxy group and the nitro group .Chemical Reactions Analysis

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . They can also be used in the study of copper-catalyzed N - versus O -arylation .Physical And Chemical Properties Analysis

The average mass of 4-Piperidinol is 101.147 Da and its monoisotopic mass is 101.084061 Da . The linear formula of “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is C11H14N2O3 and its molecular weight is 222.246 .Wissenschaftliche Forschungsanwendungen

- Research Findings :

- Research Findings :

- Research Findings :

- Researchers have explored various modifications to the compound’s structure:

- Research Findings :

Antinociceptive Activity

Anti-Inflammatory and Analgesic Properties

Chemical Modulation

Antimicrobial Potential

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Action Environment

The action of piperidine derivatives can be influenced by a variety of factors, including the specific biological environment in which they are used .

Eigenschaften

IUPAC Name |

1-(3-amino-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDXYKJCLFBDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)

![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)